Ethyl 4-methoxy-2-oxobut-3-enoate
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Overview
Description
Ethyl 4-methoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C7H10O4. It is a derivative of butenoic acid and features an ethyl ester group, a methoxy group, and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the methoxy group is introduced to the acetoacetate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, including pyrazoles and pyrimidines.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-methoxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure with an ethoxy group instead of a methoxy group.
Ethyl 4-chlorophenyl-4-methoxy-2-oxobut-3-enoate: Contains a chlorophenyl group, adding different chemical properties.
Ethyl 4-oxo-2-butenoate: Lacks the methoxy group, resulting in different reactivity.
Uniqueness
Ethyl 4-methoxy-2-oxobut-3-enoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry .
Properties
CAS No. |
65260-60-8 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(9)6(8)4-5-10-2/h4-5H,3H2,1-2H3 |
InChI Key |
XLAFUVPFOSIKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=COC |
Origin of Product |
United States |
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